3,3'-Dimethyloxacarbocyanine iodide

Vue d'ensemble

Description

3,3’-Dimethyloxacarbocyanine iodide is a supravital lipophilic fluorochrome . This cationic dye is used to stain mitochondria and endoplasmic reticulum in animal and plant cells .

Molecular Structure Analysis

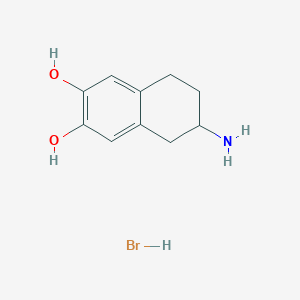

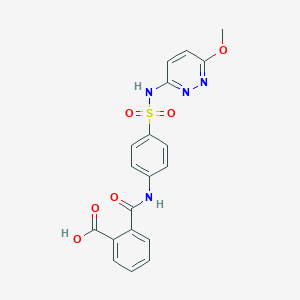

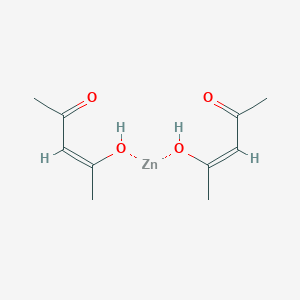

The molecular structure of 3,3’-Dimethyloxacarbocyanine iodide is represented by the formula C19H17IN2O2 . The molecular weight is 432.25 . The SMILES string representation is [I-].CN1C(Oc2ccccc12)=C\C=C\c3oc4ccccc4[n+]3C .Physical And Chemical Properties Analysis

The melting point of 3,3’-Dimethyloxacarbocyanine iodide is 262°C (dec.) (lit.) . The maximum wavelength (λmax) is 482 nm .Applications De Recherche Scientifique

Photosensitization of Mitochondria and Endoplasmic Reticulum

3,3’-Dimethyloxacarbocyanine iodide is a cyanine-based dye used in the photosensitization of mitochondria and endoplasmic reticulum in both animal and plant cells . This application is crucial for studying the function and structure of these organelles.

Cytofluorometry Studies

This compound can be used as a conjugate for labelling cells for cytofluorometry studies . Cytofluorometry is a technique used to measure the fluorescence intensity of cell populations, which is useful in various biological and medical research fields.

Imaging of Carbon Nanotubes

3,3’-Dimethyloxacarbocyanine iodide can be used in the imaging of carbon nanotubes (CNTs) using fluorescence microscopy . This application is important in nanotechnology research, particularly in the study of CNTs’ properties and applications.

Staining of Spermatozoa

The compound can potentially be used for staining spermatozoa, which can then be used in flow cytometric measurement and viability assay . This application is particularly relevant in reproductive biology and fertility studies.

Development of Electrochemical Cells

3,3’-Dimethyloxacarbocyanine iodide can be used in the development of electrochemical cells . Electrochemical cells have wide applications in energy storage and conversion technologies.

Surface Enhanced Resonance Raman Spectroscopy (SERRS)

The compound may be incorporated as a layer on gold nanorods, which can be used in surface enhanced resonance Raman spectroscopy (SERRS) . SERRS is a powerful technique for the detection and identification of molecules at very low concentrations.

Development of Solid State Dye Doped Polymeric Laser

3,3’-Dimethyloxacarbocyanine iodide may be coated on a fused silica wafer, which can potentially be used in the development of solid state dye doped polymeric laser . This application is significant in the field of optoelectronics and laser technology.

Fluorescence Microscopy

Due to its fluorescent properties, 3,3’-Dimethyloxacarbocyanine iodide can be used in fluorescence microscopy . This technique is widely used in biological and medical research to study the properties and functions of cells and tissues.

Safety and Hazards

The safety data sheet for 3,3’-Dimethyloxacarbocyanine iodide indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Mécanisme D'action

Target of Action

3,3’-Dimethyloxacarbocyanine iodide, also known as DTXSID90931076, is primarily used to stain mitochondria and endoplasmic reticulum in animal and plant cells . It acts as a microviscosity probe for micelles and microemulsions .

Mode of Action

The compound is a cyanine-based dye that interacts with its targets (mitochondria and endoplasmic reticulum) through a process known as photosensitization . This interaction results in the staining of these organelles, allowing for their visualization under a microscope .

Result of Action

The primary result of the action of 3,3’-Dimethyloxacarbocyanine iodide is the staining of mitochondria and endoplasmic reticulum, which allows for their visualization under a microscope . This can be particularly useful in research and diagnostic settings.

Propriétés

IUPAC Name |

3-methyl-2-[3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N2O2.HI/c1-20-14-8-3-5-10-16(14)22-18(20)12-7-13-19-21(2)15-9-4-6-11-17(15)23-19;/h3-13H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGXZGVGEDLSMW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931076 | |

| Record name | 3-Methyl-2-[3-(3-methyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-3H-1,3-benzoxazol-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-Dimethyloxacarbocyanine iodide | |

CAS RN |

14134-79-3 | |

| Record name | Benzoxazolium, 3-methyl-2-[3-(3-methyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14134-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-[3-(3-methyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-3H-1,3-benzoxazol-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the interaction strength between a donor and 3,3'-Dimethyloxacarbocyanine iodide (acceptor) affect energy transfer at high donor concentrations?

A: Research suggests that a strong interaction between the donor and DMOCI can overshadow the effects of energy migration and diffusion at high donor concentrations []. This is because the strong donor-acceptor interaction facilitates efficient direct energy transfer, even when donor molecules are in close proximity. In contrast, weaker interactions might require energy migration between donor molecules before reaching the acceptor, making the process more susceptible to concentration effects.

Q2: Can the efficiency of energy transfer to 3,3'-Dimethyloxacarbocyanine iodide be controlled, and if so, how?

A: Studies show that the efficiency of energy transfer to DMOCI can be modulated by adjusting the acceptor concentration []. Increasing the concentration of DMOCI leads to a higher probability of donor-acceptor interaction, thereby enhancing the overall energy transfer efficiency. This controllability makes DMOCI a valuable tool for investigating energy transfer processes and optimizing FRET-based applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Trifluoromethyl)phenyl]urea](/img/structure/B78555.png)